2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with phenyl groups attached at the 2 and 5 positions and an amine group at the 7 position.
Preparation Methods
The synthesis of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions in the presence of potassium hydrogen sulfate (KHSO$_4$) in aqueous media . This reaction proceeds through the formation of intermediate aminopyrazoles, which then undergo cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions are generally mild, and the process is considered environmentally friendly due to the use of aqueous media.
Chemical Reactions Analysis
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its antitumor and antimicrobial properties, it is being investigated for use in cancer therapy and as an antibiotic
Mechanism of Action
The mechanism of action of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells. Additionally, its antitumor activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Exhibits potent anti-mycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-11-15(13-7-3-1-4-8-13)20-18-12-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCCLVDZHMPAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256767 | |
Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310422-25-4 | |
Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310422-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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